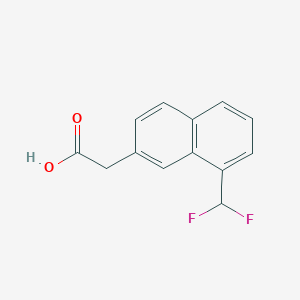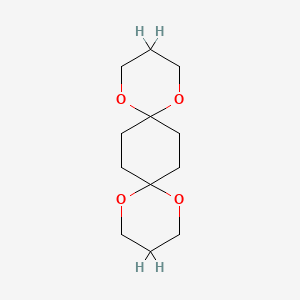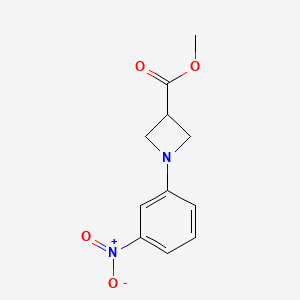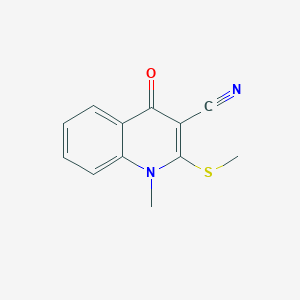
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 3-methylbutanoyl group attached to the nitrogen atom of the indole ring and a carbaldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the acylation of indole with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Methylbutanoyl)-1H-indole-3-methanol.
Substitution: 1-(3-Methylbutanoyl)-5-nitro-1H-indole-3-carbaldehyde (for nitration).
Scientific Research Applications
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with a similar 3-methylbutanoyl group.
3-Methylbutanoyl chloride: An acyl chloride derivative used in the synthesis of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde.
Indole-3-carbaldehyde: A related indole derivative with a carbaldehyde group at the 3-position.
Uniqueness
This compound is unique due to the presence of both the 3-methylbutanoyl and carbaldehyde groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(3-methylbutanoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c1-10(2)7-14(17)15-8-11(9-16)12-5-3-4-6-13(12)15/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
WCHYDNPNLVJHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)


![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)


![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)





